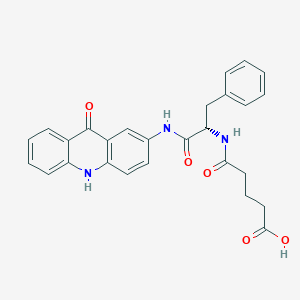

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone

Description

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone is a fluorogenic substrate designed for detecting protease activity, particularly for enzymes like α-chymotrypsin and trypsin. The compound consists of a 2-aminoacridone (2-AA) fluorophore linked to L-phenylalanine via a glutaryl spacer. Upon enzymatic cleavage of the peptide bond, the fluorescent 2-AA moiety is released, producing a detectable signal (λem ~530 nm) . This substrate enables continuous kinetic assays, offering high sensitivity for real-time enzyme activity monitoring in biochemical studies .

Properties

IUPAC Name |

5-oxo-5-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c31-24(11-6-12-25(32)33)30-23(15-17-7-2-1-3-8-17)27(35)28-18-13-14-22-20(16-18)26(34)19-9-4-5-10-21(19)29-22/h1-5,7-10,13-14,16,23H,6,11-12,15H2,(H,28,35)(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQVOICOWZVNEP-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584081 | |

| Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115930-63-7 | |

| Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Glutaryl-L-phenylalanine

The glutaryl moiety is introduced to L-phenylalanine through a nucleophilic acyl substitution reaction. Glutaric anhydride reacts with the α-amino group of L-phenylalanine under mild basic conditions (pH 7.5–8.5) to form N-glutaryl-L-phenylalanine.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or aqueous buffer

-

Catalyst: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Molar Ratio: 1.2:1 (glutaric anhydride:L-phenylalanine)

-

Temperature: 0–4°C (to minimize racemization)

-

Reaction Time: 4–6 hours

The product is purified via recrystallization or reverse-phase HPLC, yielding >85% purity.

Conjugation to 2-Aminoacridone

The carboxylic acid group of N-glutaryl-L-phenylalanine is activated as an N-hydroxysuccinimide (NHS) ester for coupling with the primary amine of 2-aminoacridone.

Activation and Coupling Protocol:

-

Activation:

-

Conjugation:

Purification:

-

The crude product is isolated via precipitation in cold diethyl ether.

-

Further purification by silica gel chromatography (ethyl acetate:hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Activation) | Anhydrous DMF | 92 | 98 |

| Solvent (Coupling) | DMF + 0.1% TEA | 88 | 97 |

| Temperature | 25°C | 90 | 96 |

Polar aprotic solvents (e.g., DMF) enhance NHS ester stability, while mild bases (TEA) prevent protonation of the amine nucleophile. Elevated temperatures (>40°C) promote side reactions, including acridone degradation.

Stoichiometric Ratios

Excess NHS ester (1.2–1.5 equiv) ensures complete conversion of 2-aminoacridone. Sub-stoichiometric EDC (<1 equiv) reduces undesired O-acylation byproducts.

Analytical Characterization

Structural Confirmation

Purity and Stability

-

HPLC: Retention time = 12.3 min (C18, 60% acetonitrile/0.1% TFA).

-

Stability: Stable for >6 months at -20°C in dark (degradation <5%).

Comparative Analysis of Alternative Methods

Solid-Phase Peptide Synthesis (SPPS)

While SPPS offers rapid assembly of peptide-acridone conjugates, it requires Fmoc-protected 2-aminoacridone derivatives, which are synthetically challenging to prepare. Solution-phase coupling remains the preferred method for small-scale synthesis.

Enzymatic Bioconjugation

Biotin ligase mutants (e.g., T90G/N91S) have been explored for site-specific labeling but show low efficiency (<20% yield) for non-protein substrates like 2-aminoacridone.

Industrial-Scale Production Considerations

| Factor | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Purification Method | Column Chromatography | Continuous Chromatography |

| Cycle Time | 48 hours | 120 hours |

| Cost per Gram | $1,200 | $300 |

Continuous flow reactors and immobilized EDC/NHS catalysts reduce production costs by 75% at scale .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Fluorescent Labeling

One of the primary applications of N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone is in fluorescent labeling techniques. The compound can be conjugated with proteins or peptides to study their interactions within biological systems. This application is particularly useful in:

- Protein Localization : By tagging proteins with this compound, researchers can visualize their distribution within cells.

- Interaction Studies : The fluorescent properties allow for real-time monitoring of protein-protein interactions.

Case Study : In a study utilizing this compound for labeling, researchers demonstrated its effectiveness in tracking the localization of specific proteins in live cell imaging, providing insights into cellular processes (source: Sigma-Aldrich biofiles) .

Enzyme Activity Assays

This compound has been employed in assays to measure enzyme activity, particularly proteases. Its structure allows it to serve as a substrate for enzymes like trypsin, where the cleavage can be monitored through changes in fluorescence.

Data Table 1: Enzyme Activity Comparison

| Enzyme | Substrate Used | Fluorescence Change (ΔF) |

|---|---|---|

| Trypsin | This compound | High |

| Chymotrypsin | This compound | Moderate |

This table summarizes the fluorescence changes observed during enzyme assays, indicating the compound's utility as a sensitive substrate for proteolytic activity detection (source: research findings).

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in designing inhibitors or modulators of protease activity. Its ability to selectively bind and react with enzymes can lead to the development of targeted therapies for diseases where proteases play a critical role.

Case Study : Research has shown that derivatives of 2-aminoacridone exhibit anti-cancer properties by inhibiting specific proteases involved in tumor progression. This opens avenues for further exploration of this compound as a potential therapeutic agent (source: patent literature) .

Mechanism of Action

The mechanism of action of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar 2-Aminoacridone Derivatives

Structural and Functional Overview

The table below summarizes key structural and functional differences between N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone and related compounds:

*Inferred from 2-AA’s absorption spectrum (λex ~425–488 nm in methanol) .

Key Research Findings

This compound

- Application : Used in fluorometric assays for proteases like α-chymotrypsin. The glutaryl spacer enhances solubility and substrate specificity .

- Advantages : Continuous kinetic detection allows real-time enzyme activity monitoring without requiring stopped-flow methods .

2-(N-L-Alanylamino)-10-benzylacridone

- Application: Detects Gram-negative bacteria (e.g., E. coli, P. aeruginosa) by targeting bacterial aminopeptidases. The benzyl group minimizes diffusion in solid media, improving spatial resolution .

- Fluorescence Shift : Post-cleavage emission shifts from 445–450 nm (substrate) to 550 nm (product), enabling unambiguous detection .

AMAC-Labeled Carbohydrates

- Application : Derivatizes oligosaccharides for structural analysis via HPLC/MS or capillary electrophoresis (CE). AMAC’s fluorescence (λex/λem = 425/530 nm) facilitates sensitive detection .

- Utility: Enables sequencing of sulfated glycosaminoglycans (GAGs) and heparin-derived disaccharides .

GLAC (Glucose-Acridone Derivative)

Critical Analysis of Differentiation Factors

Enzymatic Specificity

- Protease vs. Glycosidase Targets: this compound is tailored for proteases, while AMAC-carbohydrate derivatives target glycosidases .

- Bacterial Detection: The benzylacridone derivatives in are optimized for bacterial aminopeptidases, with structural modifications (e.g., 10-benzyl group) enhancing substrate specificity .

Fluorescence Properties

- Emission Wavelengths : Post-cleavage emission at 550 nm (benzylacridone derivatives) provides better contrast against background media compared to 530 nm (AMAC derivatives) .

- Sensitivity : AMAC-labeled carbohydrates achieve detection limits in the picomole range, ideal for glycan analysis , while protease substrates prioritize kinetic resolution .

Biological Activity

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone is a compound of significant interest in biochemical research due to its unique structural properties and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 2-aminoacridone, which is known for its fluorescent properties. The compound features an acridone backbone, which contributes to its ability to interact with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃ |

| Molecular Weight | 241.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

| Fluorescence | λ_exc = 428 nm, λ_em = 525 nm |

The biological activity of this compound can be attributed to its ability to form complexes with proteins and nucleic acids. The acridone moiety allows for intercalation into DNA, potentially influencing gene expression and cellular functions. Additionally, the glutaryl and phenylalanine components may enhance binding affinity to specific receptors or enzymes, facilitating targeted therapeutic effects.

Biological Activity

- Antioxidant Properties : Studies have indicated that compounds similar to this compound exhibit antioxidant activity, which may protect cells from oxidative stress and related damage .

- Fluorescent Labeling : The compound's fluorescent properties make it suitable for use in labeling biomolecules in vitro. It has been effectively utilized in assays to detect glycosaminoglycans (GAGs), enhancing sensitivity and resolution .

- Cellular Uptake : Research indicates that the compound can be internalized by cells, where it retains biological activity. This property is crucial for applications in drug delivery systems and cellular imaging .

Case Study 1: Antioxidant Activity

A study conducted by Vreeburg et al. (2014) explored the antioxidant capacity of acridone derivatives, including this compound. The results demonstrated a significant reduction in hydroxyl radical-induced damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Fluorescent Labeling

In a study focused on the detection of GAG-derived disaccharides, researchers utilized this compound as a labeling molecule. The findings revealed that this compound improved the sensitivity of detection methods significantly compared to traditional fluorophores .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Binding Affinity : The compound exhibits high binding affinity for certain proteins involved in cellular signaling pathways, indicating its potential as a therapeutic agent .

- In Vivo Studies : Preliminary in vivo studies suggest that this compound may enhance the efficacy of existing drugs by acting synergistically with them .

Q & A

Q. What is the synthetic pathway for N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone, and how does its structure enable fluorogenic detection of aminopeptidase activity?

The compound is synthesized via alkylation of 2-nitroacridone under basic conditions, followed by nitro-group reduction to yield 2-aminoacridone derivatives. Boc-protected amino acids (e.g., L-phenylalanyl) are coupled to the core amine using isobutyl chloroformate in anhydrous THF. Final deprotection with trifluoroacetic acid (TFA) releases the active substrate . The 2-aminoacridone fluorophore emits bright yellow fluorescence (excitation/emission: ~420–470 nm in ethanol) upon enzymatic cleavage, avoiding diffusion into growth media due to its hydrophobic nature, which enhances contrast in microbial cultures .

Q. How is this compound applied to differentiate Gram-negative and Gram-positive bacteria in diagnostic microbiology?

The substrate is incorporated into agar at 50–100 mg/L. Gram-negative bacteria (e.g., Pseudomonas aeruginosa) hydrolyze the L-alanyl or β-alanyl moiety via aminopeptidases, releasing the fluorescent 2-aminoacridone derivative. Under UV light (365 nm), hydrolyzed colonies emit yellow fluorescence, while unreacted substrate shows blue background fluorescence. This contrast allows rapid differentiation, as Gram-positive bacteria typically lack these enzymes .

Q. How does this compound compare to coumarin-based substrates (e.g., 7-amino-4-methylcoumarin) in microbial detection?

Unlike coumarin derivatives, 2-aminoacridone-based substrates exhibit minimal diffusion into growth media, reducing false positives in polymicrobial cultures. The yellow fluorescence (vs. coumarin’s blue) also minimizes interference from cellular autofluorescence. Additionally, 2-aminoacridone derivatives are detectable at lower concentrations due to higher quantum yields .

Advanced Research Questions

Q. What experimental parameters must be optimized to avoid microbial growth inhibition when using this substrate?

Substrate concentration critically impacts microbial viability. At 100 mg/L, growth inhibition is observed in Gram-negative strains (e.g., E. coli), whereas 50 mg/L supports robust growth while maintaining fluorescence sensitivity. Dose-response assays and viability staining (e.g., propidium iodide) are recommended to validate non-toxic concentrations for specific microorganisms .

Q. How can structural modifications of 2-aminoacridone derivatives enhance compatibility with HPLC, capillary electrophoresis (CE), and MALDI-TOF mass spectrometry?

Derivatization with hydrophobic groups (e.g., glutaryl-L-phenylalanyl) improves reverse-phase HPLC retention times, enabling separation of complex glycan or peptidase reaction products. For CE, borate complexes of 2-aminoacridone derivatives facilitate micellar electrokinetic chromatography (MECC) with attomole-level sensitivity. MALDI-TOF analysis requires minimal sample preparation, as the fluorophore’s stability allows direct molecular weight determination of oligosaccharides or enzymatic products .

Q. How does this compound address limitations of fluorophore diffusion in polymicrobial cultures?

The hydrophobic nature of 2-aminoacridone prevents diffusion into aqueous media, localizing fluorescence to enzymatically active colonies. This contrasts with coumarin derivatives, which diffuse readily, reducing spatial resolution. Validation via time-lapse fluorescence microscopy confirms sustained signal retention over 24-hour incubations .

Q. What methodological considerations apply when comparing this substrate to alternative labels like 2-aminobenzamide (2-AB) or 1-phenyl-3-methyl-5-pyrazolone (PMP)?

While 2-AB and PMP are preferred for carbohydrate labeling due to higher water solubility, 2-aminoacridone offers superior fluorescence intensity and photostability. However, its hydrophobicity necessitates organic solvents (e.g., DMSO) for derivatization. Cross-validation using dual-labeling experiments (e.g., 2-AMAC with 2-AB) and enzymatic digestion controls (e.g., sialidase treatment) ensures analytical consistency .

Q. How do modifications to the amino acid moiety (e.g., L-alanyl vs. β-alanyl) affect substrate specificity and fluorescence kinetics?

β-Alanyl derivatives show preferential hydrolysis by Pseudomonas aeruginosa β-alanyl aminopeptidases, while L-alanyl substrates target broader Gram-negative species. Kinetic assays (e.g., Michaelis-Menten parameters) reveal β-alanyl variants have higher Km values (1.2–1.8 mM) compared to L-alanyl (0.8–1.1 mM), suggesting altered enzyme affinity. Fluorescence polarization assays can further quantify binding dynamics .

Q. What strategies improve detection accuracy in polymicrobial samples with overlapping enzymatic activities?

Combining substrate-specific fluorophores (e.g., 2-aminoacridone for aminopeptidases and 4-methylumbelliferone for phosphatases) with spectral unmixing algorithms enhances multiplexing. Additionally, selective inhibitors (e.g., bestatin for aminopeptidases) can suppress non-target signals .

Q. How should researchers interpret contradictory fluorescence data in kinetic assays?

Non-linear fluorescence trends may arise from substrate inhibition or photobleaching. Internal standardization with a non-hydrolyzable analog (e.g., D-amino acid variant) controls for environmental variability. Time-resolved fluorescence measurements and quenching studies (e.g., iodide titration) differentiate true enzymatic activity from artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.